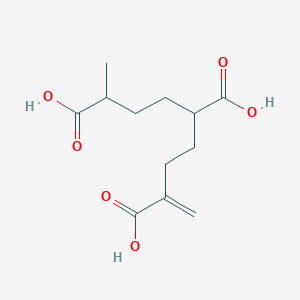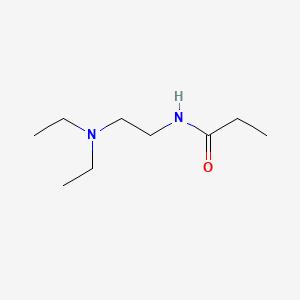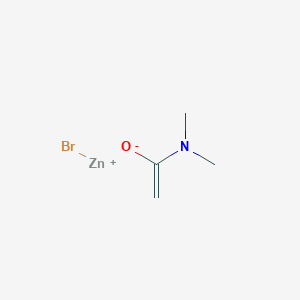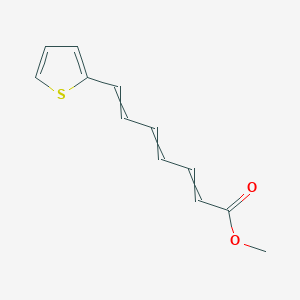![molecular formula C9H15NO4 B14515563 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- CAS No. 63535-65-9](/img/structure/B14515563.png)
2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule in both synthetic and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- typically involves the reaction of 2-pyrrolidinone with acetic anhydride and a suitable catalyst under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise temperature control to optimize the reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the lactam ring can be reduced to form a secondary amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-oxo-3-methyl-.
Reduction: Formation of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: The simplest γ-lactam, used as a precursor for various derivatives.
N-Methyl-2-pyrrolidone: A widely used solvent in industrial applications.
1-Ethyl-2-pyrrolidinone: Known for its transdermal absorption-enhancing properties.
Uniqueness
2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
63535-65-9 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(3-hydroxy-3-methyl-2-oxopyrrolidin-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H15NO4/c1-7(11)14-6-5-10-4-3-9(2,13)8(10)12/h13H,3-6H2,1-2H3 |
InChI-Schlüssel |
SZDGPXOCGWWVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN1CCC(C1=O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)

![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)





![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)

![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
